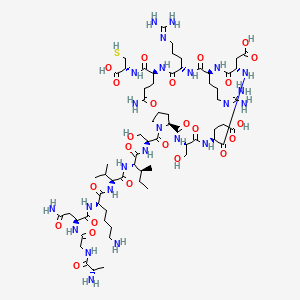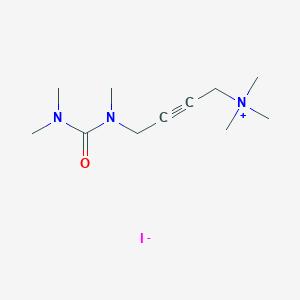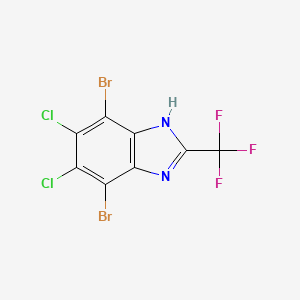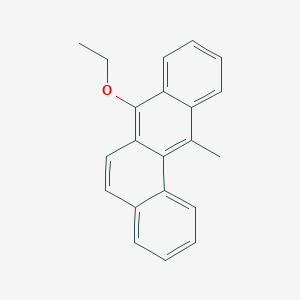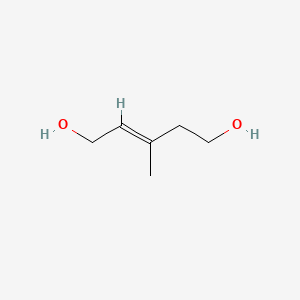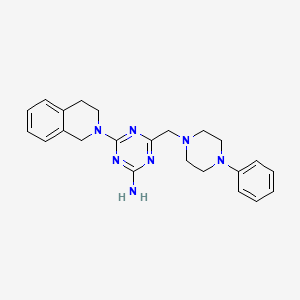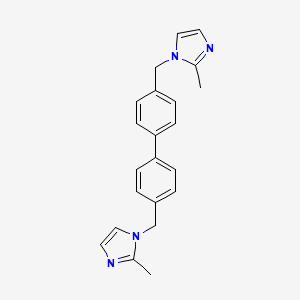
4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl is an organic compound known for its unique structure and properties It consists of a biphenyl core with two imidazole groups attached via methyl linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Material Science: The compound is explored for its potential in creating new materials with unique properties, such as luminescent materials and catalysts.
Pharmaceuticals: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, luminescence, and magnetic behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene: Similar structure but with a single benzene ring instead of a biphenyl core.
1,4-Bis(imidazol-1-ylmethyl)benzene: Lacks the methyl groups on the imidazole rings.
Uniqueness
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with single benzene rings. This structural feature enhances its ability to form more complex and stable coordination polymers and MOFs .
Propriétés
Formule moléculaire |
C22H22N4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-methyl-1-[[4-[4-[(2-methylimidazol-1-yl)methyl]phenyl]phenyl]methyl]imidazole |
InChI |
InChI=1S/C22H22N4/c1-17-23-11-13-25(17)15-19-3-7-21(8-4-19)22-9-5-20(6-10-22)16-26-14-12-24-18(26)2/h3-14H,15-16H2,1-2H3 |
Clé InChI |
QXAALVDNORMRNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC2=CC=C(C=C2)C3=CC=C(C=C3)CN4C=CN=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
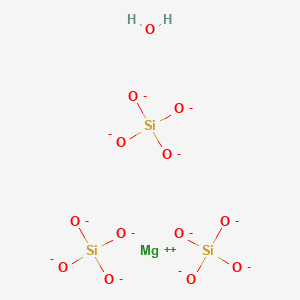
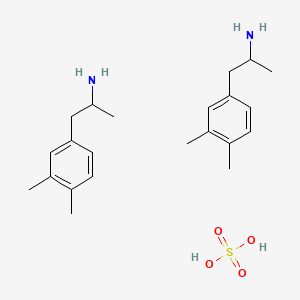

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
